Cas no 502161-03-7 (3-Iodo-N-phenylcarbazole)
3-Iodo-N-phenylcarbazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-N-phenylcarbazole
- 3-Iodo-9-phenylcarbazole
- 3-iodo-9-phenyl-9H-carbazole
- 3-iodo-N-phenylcarbazol
- 3-Iodo-N-phenylcarba
- 9H-Carbazole, 3-iodo-9-phenyl-
- 3-iodo-N-phenyl-carbazole
- 3-Iodo-9-phenyl-9H-carbazol
- AMCZ0007
- AM9749
- SBB059732
- LS40919
- OL10023
- SY029807
- AB0006625
- I0913
- ST51044636
- X4092
- A21216
- 161I037
- SB66482
- J-512696
- FT-0651616
- FD14047
- C18H12IN
- CS-W021948
- AS-19013
- SCHEMBL296550
- AKOS015896328
- PJUAIXDOXUXBDR-UHFFFAOYSA-N
- MFCD09261276
- 502161-03-7
- DTXSID40473310
- AC-22297
- DB-014295
-
- MDL: MFCD09261276
- Inchi: 1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
- InChI Key: PJUAIXDOXUXBDR-UHFFFAOYSA-N
- SMILES: IC1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC=CC=1
Computed Properties
- Exact Mass: 369.00100
- Monoisotopic Mass: 369.00145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 4.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: No data available
- Density: 1.55
- Melting Point: 103.0 to 107.0 deg-C
- Boiling Point: 480.6℃ at 760 mmHg
- Flash Point: 244.5±23.7 °C
- Refractive Index: 1.704
- PSA: 4.93000
- LogP: 5.38830
3-Iodo-N-phenylcarbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
3-Iodo-N-phenylcarbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-N-phenylcarbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0913-5G |
3-Iodo-9-phenylcarbazole |
502161-03-7 | >98.0%(GC) | 5g |
¥290.00 | 2024-04-15 | |
| Alichem | A019116812-100g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98% | 100g |
$186.12 | 2023-09-01 | |
| ChemScence | CS-W021948-25g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98.72% | 25g |
$50.0 | 2022-04-27 | |
| ChemScence | CS-W021948-100g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98.72% | 100g |
$145.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I822817-25g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 97% | 25g |
254.70 | 2021-05-17 | |
| Fluorochem | 213695-1g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 213695-5g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 95% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 213695-10g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 95% | 10g |
£32.00 | 2022-03-01 | |
| Fluorochem | 213695-25g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 95% | 25g |
£53.00 | 2022-03-01 | |
| Chemenu | CM219966-100g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98% | 100g |
$192 | 2021-08-04 |
3-Iodo-N-phenylcarbazole Suppliers
3-Iodo-N-phenylcarbazole Related Literature
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Illhun Cho,Se Hun Kim,Jong H. Kim,Sanghyuk Park,Soo Young Park J. Mater. Chem. 2012 22 123
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Yangjie Huang,Manjaly J. Ajitha,Kuo-Wei Huang,Zhongxing Zhang,Zhiqiang Weng Dalton Trans. 2016 45 8468
Additional information on 3-Iodo-N-phenylcarbazole
Comprehensive Guide to 3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7): Properties, Applications, and Industry Insights
3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7) is a high-value organic compound widely recognized for its versatile applications in materials science, particularly in the development of advanced organic light-emitting diodes (OLEDs) and photovoltaic materials. This halogenated carbazole derivative has garnered significant attention due to its unique electronic properties, thermal stability, and structural tunability, making it a critical building block in modern optoelectronic research.
The molecular structure of 3-Iodo-N-phenylcarbazole combines a carbazole core with an iodine substituent at the 3-position and a phenyl group attached to the nitrogen atom. This configuration enhances its charge transport capabilities, a property highly sought after in organic semiconductors. Researchers frequently explore its synthesis pathways, including Ullmann coupling and Buchwald-Hartwig amination, to optimize yield and purity for industrial-scale production.
In the context of OLED technology, 3-Iodo-N-phenylcarbazole serves as a key precursor for host materials and emissive layer components. Its ability to facilitate hole transport while maintaining high quantum efficiency aligns with the growing demand for energy-efficient displays in smartphones, TVs, and flexible electronics. Recent studies highlight its potential in thermally activated delayed fluorescence (TADF) systems, a breakthrough area for next-generation displays.
Beyond optoelectronics, this compound demonstrates promise in organic photovoltaics (OPVs). Its broad absorption spectrum and exciton diffusion properties contribute to improved power conversion efficiencies in solar cells. With the global push toward renewable energy solutions, researchers are investigating 3-Iodo-N-phenylcarbazole-based polymers for light-harvesting applications, often comparing its performance with non-fullerene acceptors in peer-reviewed literature.
The pharmaceutical industry has also explored derivatives of 3-Iodo-N-phenylcarbazole for their biological activity, particularly in kinase inhibition studies. While not a drug substance itself, its molecular scaffold appears in medicinal chemistry research targeting cancer therapeutics and neurodegenerative diseases. This dual applicability in materials and life sciences underscores its interdisciplinary importance.
From a commercial perspective, suppliers of 3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7) emphasize its high purity grades (≥98%) suitable for research and development purposes. Storage recommendations typically include argon-protected environments at low temperatures to prevent iodine dissociation, a common concern among purchasers evaluating compound stability over time.
Environmental and safety profiles of 3-Iodo-N-phenylcarbazole remain compliant with major chemical regulations, though standard laboratory safety protocols apply during handling. Its low acute toxicity (as per available SDS data) makes it preferable over heavier metal-containing alternatives in green chemistry initiatives, aligning with the industry's shift toward sustainable materials.
Analytical characterization techniques for 3-Iodo-N-phenylcarbazole typically involve HPLC analysis, mass spectrometry, and X-ray crystallography to confirm molecular structure. Patent literature reveals innovative purification methods addressing common impurities like diiodo byproducts, a frequent query among synthetic chemists optimizing processes.
Market trends indicate rising demand for 3-Iodo-N-phenylcarbazole in Asia-Pacific regions, driven by expanding OLED manufacturing facilities. Price fluctuations often correlate with iodine commodity markets, prompting interest in alternative synthetic routes that reduce halogen dependence—a hot topic in materials science forums and conference proceedings.
Future research directions may explore 3-Iodo-N-phenylcarbazole's role in quantum dot hybrid materials and perovskite solar cells, where its ligand properties could enhance device performance. The compound's adaptability positions it as a enduring subject in molecular engineering studies, with ongoing investigations into its structure-property relationships across multiple disciplines.
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